molecular formula C8H14O B8619801 1-Cyclopropylpent-4-en-2-ol

1-Cyclopropylpent-4-en-2-ol

Cat. No.: B8619801
M. Wt: 126.20 g/mol
InChI Key: RIEBBYUHBNTFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpent-4-en-2-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-cyclopropylpent-4-en-2-ol

InChI

InChI=1S/C8H14O/c1-2-3-8(9)6-7-4-5-7/h2,7-9H,1,3-6H2

InChI Key

RIEBBYUHBNTFFW-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC1CC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminium hydride (17.1, 0.45 mol) in tetrahydrofuran (700 mL) at −78° C. was added drop-wise a solution of 1-cyclopropylpent-4-en-2-one (C64) (38 g, 0.3 mol) in tetrahydrofuran (100 mL). After the addition, the mixture was stirred at −78° C. for 1 hour. The reaction mixture was quenched with water (20 mL) at −78° C., then dichloromethane (200 mL) was added and the mixture was stirred at room temperature for 0.5 hours. The mixture was filtered, the filter cake was washed with dichloromethane (2×200 mL), and the combined filtrates were dried and concentrated in vacuo to give crude product; purification via silica gel chromatography (Gradient: 0% to 10% ethyl acetate in petroleum ether) afforded the product as a yellow oil. Yield: 16 g, 127 mmol, 43% over 2 steps. 1H NMR (400 MHz, CDCl3) δ 5.81-5.87 (m, 1H), 5.01-5.14 (m, 2H), 3.75 (m, 1H), 2.30-2.34 (m, 1H), 2.18-2.23 (m, 1H), 1.34-1.43 (m, 2H), 0.68-0.80 (m, 1H), 0.39-0.49 (m, 2H), 0.02-0.15 (m, 2H).
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.